molecular formula C22H22ClN3O2 B2482740 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine CAS No. 1251566-51-4

4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine

Cat. No.: B2482740
CAS No.: 1251566-51-4
M. Wt: 395.89
InChI Key: QXODBTVYWZULSH-UHFFFAOYSA-N
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Description

4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine is a complex organic compound that features a piperidine ring, an imidazole moiety, and benzyl and ethylbenzoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the piperidine ring and subsequent functionalization with benzyl and ethylbenzoyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazole and piperidine rings.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Etonitazene: An analgesic with an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole ring.

Uniqueness

4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine is unique due to its specific combination of functional groups and structural features. The presence of both benzyl and ethylbenzoyl groups, along with the imidazole and piperidine rings, provides a distinct chemical profile that can result in unique biological and chemical properties.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-13-4-3-5-15(10-13)24-20(27)12-26-9-8-19-17(11-26)22(28)16-6-7-18(23)14(2)21(16)25-19/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXODBTVYWZULSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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